An In-depth Technical Guide to the Structure and Synthesis of trans-Carboxy Glimepiride
An In-depth Technical Guide to the Structure and Synthesis of trans-Carboxy Glimepiride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of trans-Carboxy Glimepiride, a primary metabolite of the widely used anti-diabetic drug, Glimepiride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Following administration, Glimepiride undergoes extensive hepatic metabolism. The primary metabolic pathway involves a two-step oxidative biotransformation. Initially, Glimepiride is metabolized by the cytochrome P450 enzyme CYP2C9 to its active hydroxylated metabolite, M1 (hydroxy Glimepiride). Subsequently, cytosolic enzymes further oxidize the M1 metabolite to the inactive M2 metabolite, trans-Carboxy Glimepiride.[1][2] Understanding the structure and synthesis of this major metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Glimepiride.
Chemical Structure and Properties
The chemical structure of trans-Carboxy Glimepiride is characterized by the presence of a carboxylic acid group on the cyclohexyl ring, which results from the oxidation of the methyl group in the parent drug, Glimepiride.
Chemical Name: trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid[3]
Molecular Formula: C₂₄H₃₂N₄O₇S[3]
Molecular Weight: 520.6 g/mol [3]
Table 1: Physicochemical Properties of trans-Carboxy Glimepiride
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₄O₇S | [3] |
| Molecular Weight | 520.6 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in DMSO (with sonication), Ethyl Acetate (heated) | [3] |
Synthesis of trans-Carboxy Glimepiride
The synthesis of trans-Carboxy Glimepiride is a multi-step process that can be approached through the synthesis of key intermediates followed by their coupling. A plausible synthetic route involves the preparation of a protected trans-4-aminocyclohexanecarboxylic acid derivative and its subsequent reaction with the sulfonylurea moiety of Glimepiride.
Synthesis of Key Intermediates
3.1.1. Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
A key starting material for the synthesis of the cyclohexyl portion of trans-Carboxy Glimepiride is trans-4-aminocyclohexanecarboxylic acid. This can be prepared from p-aminobenzoic acid via catalytic hydrogenation.[5][6][7] The resulting mixture of cis and trans isomers can be separated, and the trans isomer is then protected, for example, with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
-
Hydrogenation of p-Aminobenzoic Acid: In an autoclave, p-aminobenzoic acid is dissolved in an aqueous sodium hydroxide solution. A ruthenium on carbon (Ru/C) catalyst is added. The mixture is stirred under hydrogen pressure at an elevated temperature.[7]
-
Isomer Separation and Protection: The resulting mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is subjected to fractional crystallization to isolate the trans isomer.[6] The purified trans-isomer is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., a mixture of water and dioxane) to yield trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
-
Purification: The product is purified by crystallization.
3.1.2. Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
This intermediate constitutes the core sulfonylurea precursor of Glimepiride. Its synthesis has been well-documented and involves several steps starting from 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one.[8][9][10]
Experimental Protocol: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
Condensation: 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is reacted with 2-phenylethyl isocyanate in an appropriate solvent like toluene under reflux.[10]
-
Chlorosulfonation: The resulting product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring.[10]
-
Ammonolysis: The sulfonyl chloride is subsequently reacted with aqueous ammonia to form the corresponding sulfonamide.[10]
-
Purification: The intermediate is purified by recrystallization.
Coupling and Deprotection to Yield trans-Carboxy Glimepiride
The final steps involve the coupling of the two key intermediates followed by the removal of the protecting group.
Experimental Protocol: Synthesis of trans-Carboxy Glimepiride
-
Activation of the Carboxylic Acid: The carboxylic acid of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is activated using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Reaction: The activated ester is then reacted with 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. The reaction is typically carried out at room temperature overnight.
-
Deprotection: The Boc protecting group is removed from the coupled product by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Purification: The final product, trans-Carboxy Glimepiride, is purified by chromatography (e.g., column chromatography on silica gel) or recrystallization to yield a pure solid.
Table 2: Summary of a Plausible Synthesis Route for trans-Carboxy Glimepiride
| Step | Reactants | Reagents/Conditions | Product | Yield (Illustrative) |
| 1 | p-Aminobenzoic acid | H₂, Ru/C, NaOH(aq) | trans-4-Aminocyclohexanecarboxylic acid | High |
| 2 | trans-4-Aminocyclohexanecarboxylic acid | Boc₂O, NaOH, Dioxane/H₂O | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | >90% |
| 3 | 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, 2-Phenylethyl isocyanate | Toluene, Reflux | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | High |
| 4 | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | Chlorosulfonic acid | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Good |
| 5 | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Aqueous Ammonia | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | Good |
| 6 | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | DCC/NHS or EDC/NHS | Boc-protected trans-Carboxy Glimepiride | Moderate to Good |
| 7 | Boc-protected trans-Carboxy Glimepiride | TFA/DCM or HCl/Dioxane | trans-Carboxy Glimepiride | High |
Metabolic Pathway of Glimepiride to trans-Carboxy Glimepiride
The formation of trans-Carboxy Glimepiride in vivo is a critical aspect of Glimepiride's pharmacology. The following diagram illustrates this metabolic conversion.
Caption: Metabolic pathway of Glimepiride.
Synthetic Workflow Diagram
The following diagram outlines the key stages in the proposed chemical synthesis of trans-Carboxy Glimepiride.
Caption: Proposed synthetic workflow for trans-Carboxy Glimepiride.
Conclusion
This technical guide has detailed the structure and a plausible synthetic route for trans-Carboxy Glimepiride, the main inactive metabolite of Glimepiride. The provided information, including experimental protocol outlines and workflow diagrams, serves as a valuable resource for researchers and professionals engaged in the study of Glimepiride's metabolism, as well as in the synthesis of related compounds for analytical and pharmacological evaluation. Further optimization of the proposed synthetic steps may be necessary to achieve high yields and purity suitable for various research applications.
References
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ijnrd.org [ijnrd.org]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijcrt.org [ijcrt.org]
- 9. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
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